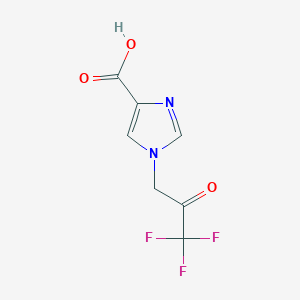

1-(3,3,3-trifluoro-2-oxopropyl)-1H-imidazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(3,3,3-trifluoro-2-oxopropyl)imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O3/c8-7(9,10)5(13)2-12-1-4(6(14)15)11-3-12/h1,3H,2H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBIETPLEQCOQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN1CC(=O)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

1-(3,3,3-trifluoro-2-oxopropyl)-1H-imidazole-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Synthesis

The compound belongs to the imidazole family, which is widely recognized for its pharmacological significance. The imidazole ring contributes to various biological activities due to its unique electronic properties and ability to participate in hydrogen bonding. The synthesis of this compound can be achieved through several methods, including:

- Condensation reactions involving imidazole derivatives and trifluoromethyl ketones.

- Functionalization of the imidazole ring to introduce carboxylic acid groups.

Antimicrobial Activity

Research has shown that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds with similar structures can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Compound | Bacterial Strain | Activity |

|---|---|---|

| This compound | S. aureus | Moderate |

| This compound | E. coli | Moderate |

Antitumor Activity

Imidazole derivatives have also been investigated for their antitumor potential. The compound's ability to inhibit cancer cell proliferation may be attributed to its interaction with specific cellular targets involved in cell cycle regulation. For example, studies indicate that similar imidazole compounds can induce apoptosis in cancer cells by activating caspase pathways .

Anti-inflammatory Effects

The anti-inflammatory properties of imidazole derivatives are another area of active research. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests a potential use in treating inflammatory diseases.

Case Studies

Several case studies highlight the therapeutic potential of imidazole derivatives:

-

Case Study: Antimicrobial Efficacy

- A study evaluated the antimicrobial activity of various imidazole derivatives against resistant strains of bacteria. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced activity compared to their non-fluorinated counterparts.

-

Case Study: Antitumor Mechanisms

- In vitro studies on cancer cell lines demonstrated that this compound induced apoptosis through mitochondrial pathways, suggesting its potential as an anticancer agent.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

The compound is known for its potential as a pharmaceutical agent. Its structure allows it to interact with biological systems effectively, particularly as a ligand for various receptors. Research indicates that imidazole derivatives can exhibit significant activity against a range of diseases, including cancer and bacterial infections. The trifluoromethyl group enhances metabolic stability and lipophilicity, which is beneficial for drug design .

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of imidazole compounds showed promising results in inhibiting tumor growth in vitro. The incorporation of the trifluoro group was found to enhance the potency of these compounds against specific cancer cell lines .

- Antibacterial Effects : Research has indicated that imidazole derivatives can possess antibacterial properties. In particular, studies have shown that 1-(3,3,3-trifluoro-2-oxopropyl)-1H-imidazole-4-carboxylic acid exhibits activity against Gram-positive bacteria, making it a candidate for further development in antibiotic therapies .

Agrochemicals

The compound's unique chemical properties also lend themselves to applications in agriculture. Its potential use as a pesticide or herbicide is under investigation due to its ability to disrupt biological pathways in pests.

Research Findings

- Pesticidal Activity : Preliminary studies suggest that the compound can inhibit certain enzymatic pathways in insects, leading to their mortality. This makes it a candidate for the development of new agrochemicals that are both effective and environmentally friendly .

- Herbicidal Properties : The imidazole structure is known to interfere with plant growth regulators. Research is ongoing to evaluate its efficacy as a herbicide against common agricultural weeds without affecting crop yields .

Material Science

In material science, this compound is being explored for its potential use in developing advanced materials.

Applications

- Polymer Synthesis : The compound can be utilized as a building block in synthesizing polymers with specific properties such as increased thermal stability and chemical resistance. Its incorporation into polymer matrices could lead to materials suitable for high-performance applications .

- Coatings and Adhesives : The unique chemical structure may enhance the performance of coatings and adhesives by improving adhesion properties and resistance to environmental factors .

Summary Table of Applications

| Application Area | Potential Uses | Observations/Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Enhanced potency against cancer cell lines |

| Antibacterial agents | Effective against Gram-positive bacteria | |

| Agrochemicals | Pesticides | Inhibits insect enzymatic pathways |

| Herbicides | Potentially effective against agricultural weeds | |

| Material Science | Polymer synthesis | Improves thermal stability |

| Coatings and adhesives | Enhances adhesion and environmental resistance |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The table below compares key structural and physicochemical properties of the target compound with similar imidazole-4-carboxylic acid derivatives:

Key Observations:

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing the structural and electronic properties of 1-(3,3,3-trifluoro-2-oxopropyl)-1H-imidazole-4-carboxylic acid?

- Methodological Answer : Utilize a combination of FTIR for functional group analysis (e.g., C=O and carboxylic acid vibrations), NMR (¹H/¹³C) to resolve substituent positions, and UV-Vis spectroscopy to assess electronic transitions. Density Functional Theory (DFT) calculations can predict vibrational frequencies and electronic properties, enabling correlation with experimental data . For imidazole derivatives, X-ray crystallography is critical for confirming stereochemistry when single crystals are obtainable .

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

- Methodological Answer : Employ Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent, catalyst loading). Statistical methods like response surface methodology (RSM) can identify optimal conditions while minimizing experimental runs. For example, imidazole ester intermediates (e.g., ethyl imidazole carboxylates) are often hydrolyzed under controlled acidic/basic conditions to yield carboxylic acids, requiring precise pH monitoring .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) over 1–3 months, with HPLC monitoring for degradation products. Trifluoromethyl and ketone groups may introduce hydrolytic sensitivity; thus, inert-atmosphere storage (argon) and desiccants are recommended. Stability against light should be tested via UV exposure .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular dynamics) predict the reactivity of this compound in novel reactions?

- Methodological Answer : Use DFT to calculate frontier molecular orbitals (HOMO/LUMO) for predicting electrophilic/nucleophilic sites. For example, the trifluoro-2-oxopropyl group may activate the imidazole ring toward nucleophilic substitution. Molecular docking can simulate interactions with biological targets (e.g., enzymes), while molecular dynamics simulations assess conformational stability in solvents .

Q. What strategies resolve contradictions in reported reactivity data for imidazole-carboxylic acid derivatives?

- Methodological Answer : Cross-validate experimental conditions (e.g., solvent polarity, counterion effects) using controlled replicates. For instance, discrepancies in catalytic activity may arise from trace metal impurities; inductively coupled plasma mass spectrometry (ICP-MS) can identify contaminants. Meta-analyses of published datasets using multivariate statistics (e.g., PCA) isolate confounding variables .

Q. How can reaction engineering principles enhance the scalability of its synthesis?

- Methodological Answer : Apply membrane separation technologies to isolate intermediates and reduce purification steps. Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., cyclization). Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time monitoring of reaction progression .

Q. What toxicological profiling methods are appropriate for assessing its safety in preclinical studies?

- Methodological Answer : Use Ames tests for mutagenicity and zebrafish embryo models for acute toxicity. The trifluoromethyl group may confer metabolic resistance; thus, LC-MS/MS metabolomics can identify persistent metabolites. Comparative studies with structurally similar compounds (e.g., imazapic, a herbicidal imidazole) provide baseline toxicity data .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.